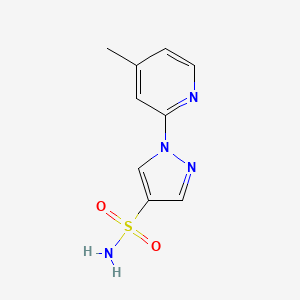

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

描述

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4-methylpyridin-2-yl substituent at the pyrazole N1-position (CAS: 1346606-27-6) .

属性

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHSCWTDWHRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Pyrazole Core

The pyrazole nucleus, specifically 1H-pyrazole, serves as the scaffold for sulfonamide derivatization. Typical preparation involves:

Condensation of diketones with hydrazine hydrate: For example, pentane-2,4-dione reacts with hydrazine hydrate in methanol at 25–35 °C to yield 3,5-dimethyl-1H-pyrazole quantitatively. This reaction is exothermic and well-established for pyrazole synthesis.

Alkylation of pyrazole: To obtain substituted pyrazoles such as 1,3,5-trimethyl-1H-pyrazole, 3,5-dimethyl-1H-pyrazole is treated with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen at 0 °C followed by methyl iodide addition. The reaction proceeds at 25–30 °C over 16 hours with monitoring by thin-layer chromatography (TLC).

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

Chlorosulfonic acid reaction: The pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) is dissolved in chloroform and added slowly to chlorosulfonic acid in chloroform at 0 °C under nitrogen. The mixture is heated to 60 °C and stirred for 10 hours to introduce the sulfonyl chloride group at the 4-position of pyrazole.

Thionyl chloride treatment: Subsequently, thionyl chloride is added at 60 °C for 2 hours to complete the sulfonyl chloride formation.

Workup: The reaction mixture is cooled and quenched with dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield pyrazole-4-sulfonyl chloride, ready for sulfonamide formation.

Formation of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Amidation reaction: The pyrazole-4-sulfonyl chloride is reacted with 4-methylpyridin-2-yl amine (the amine component) in dichloromethane at 25–30 °C. A base such as diisopropylethylamine (DIPEA) or potassium tert-butoxide is added to neutralize the hydrochloric acid generated and promote nucleophilic substitution.

Reaction conditions: Typically, the reaction is stirred for 16 hours at room temperature. The progress is monitored by TLC and liquid chromatography-mass spectrometry (LC–MS).

Purification: After completion, the mixture is washed with water, dried, and the crude product is purified by column chromatography to isolate the pure sulfonamide.

Optimization of Reaction Conditions and Yields

A comparative study of bases and solvents for the sulfonamide formation step reveals significant effects on yield and reaction time:

| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield, clean reaction |

| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Moderate yield, impurities |

| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Lower yield |

| 4 | Potassium carbonate | THF | 36 | No reaction | Ineffective base |

| 5 | Sodium carbonate | DMF | 32 | 18 | Low yield |

Table 1. Effect of base and solvent on pyrazole sulfonamide synthesis.

Potassium tert-butoxide in THF is the preferred base-solvent system, providing the highest yield (78%) and cleaner reaction profiles.

Sodium hydride in DMF also promotes the reaction but with lower yield and more side products.

Carbonate bases are generally ineffective under these conditions.

Summary of Key Reaction Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrazole synthesis | Pentane-2,4-dione + hydrazine hydrate in MeOH, 25–35 °C | 3,5-dimethyl-1H-pyrazole |

| Alkylation | Potassium tert-butoxide + methyl iodide in THF, 0–30 °C | 1,3,5-trimethyl-1H-pyrazole |

| Sulfonylation | Chlorosulfonic acid + thionyl chloride in CHCl3, 0–60 °C | Pyrazole-4-sulfonyl chloride |

| Sulfonamide formation | 4-methylpyridin-2-yl amine + DIPEA in DCM, 25–30 °C, 16 h | This compound |

Table 2. Overview of synthetic steps for the target compound.

Research Findings and Practical Notes

The sulfonylation step requires careful temperature control to avoid decomposition and side reactions.

The amidation (sulfonamide formation) benefits from the use of non-nucleophilic bases like DIPEA or potassium tert-butoxide to ensure high conversion.

Purification by column chromatography is necessary to obtain analytically pure product, as crude reaction mixtures may contain unreacted amines or sulfonyl chlorides.

Reaction monitoring by TLC and LC–MS is critical for optimizing reaction times and confirming product formation.

化学反应分析

Types of Reactions: 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly at the pyrazole and pyridine rings, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

科学研究应用

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of materials and chemicals with specific properties.

作用机制

The mechanism by which 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and the specific application.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pyrazole-4-sulfonamide derivatives exhibit diverse biological activities depending on substituents at the N1 and sulfonamide positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Table 2: Activity Profiles of Analogs

Key Structural Insights

- N1 Substituent Impact: Aromatic vs. Polarity: Methoxyethyl (in 1-(2-methoxyethyl)-1H-pyrazole-4-sulfonamide) and pyridinyl substituents increase polarity compared to cyclopropylmethyl or fluorophenyl groups .

Sulfonamide Modifications :

- Unsubstituted sulfonamide (-NH2) in the target compound vs. N-methyl-ureido in BTT-3033: The latter enhances integrin binding but reduces solubility .

生物活性

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1247362-63-5) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyridine ring substituted with a methyl group and a pyrazole ring attached to a sulfonamide group. This configuration is significant for its interaction with biological targets.

This compound primarily exerts its biological effects through the inhibition of various enzymes and receptors. Notably, compounds with a pyrazole moiety are known to interact with:

- Nitric Oxide Synthase : Inhibition can lead to reduced nitric oxide production, impacting vascular and immune responses.

- Interleukin Receptor Associated Kinases (IRAK) : As reported in recent studies, this compound shows potential as an IRAK inhibitor, which is crucial in inflammatory responses .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives have been tested against U937 cells with significant antiproliferative effects observed .

- Enzyme Inhibition : It has been characterized as an effective inhibitor of carbonic anhydrase isoforms (hCAII, hCAXII), which are implicated in various physiological processes and diseases .

- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiproliferative Studies : Research indicated that pyrazole sulfonamide derivatives exhibited IC50 values in the micromolar range against cancer cell lines. For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells .

- Inhibition of Enzymatic Activity : A comparative study on enzyme inhibition showed that certain derivatives had enhanced activity against hCA enzymes, with some compounds achieving over 50% inhibition at low concentrations .

- Therapeutic Applications : The compound's role as an IRAK inhibitor suggests its potential in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide | Structure | 45.00 | Moderate anticancer |

| 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-sulfonamide | Structure | 30.00 | Strong enzyme inhibition |

| 1-(4-methylpyridin-2-yl)-1H-pyrazole-5-sulfonamide | Structure | 55.00 | Antimicrobial |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide, and how can purity be ensured?

- Methodology : A common approach involves refluxing precursors (e.g., pyrazole derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol to achieve high purity . For intermediates, HPLC or FTIR can validate purity, as described in monographs for regulated pharmaceutical analysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, SCXRD analysis at 296 K with a mean C–C bond length deviation of 0.004 Å and R factor = 0.050 provides precise crystallographic data . Complementary techniques like NMR and mass spectrometry further validate molecular identity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology : Integrating quantum chemical calculations (e.g., reaction path searches) with experimental data reduces trial-and-error inefficiencies. ICReDD’s framework applies information science to predict optimal reaction conditions (e.g., solvent choice, temperature) and validate them experimentally, creating a feedback loop between computation and lab results .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?

- Methodology : Cross-validation using multiple analytical techniques is essential. For instance, discrepancies between NMR and SCXRD data can be addressed by repeating crystallography under varied conditions (e.g., temperature) or employing dynamic NMR to assess conformational flexibility . Statistical tools like mean bond-length deviations and R-factor analysis ensure crystallographic reliability .

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

- Methodology :

- In vitro assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric) to screen activity against target proteins.

- SAR modeling : Modify substituents (e.g., sulfonamide or pyridinyl groups) and correlate changes with bioactivity data. Reference studies on analogous pyrazole derivatives demonstrate how substituent electronegativity impacts binding affinity .

- Thermal analysis : Thermogravimetric analysis (TGA) assesses stability under physiological conditions, as shown in pyrrolo-pyridinedione derivatives .

Q. What engineering considerations are critical for scaling up synthesis?

- Methodology :

- Reactor design : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

- Separation technologies : Implement membrane-based purification (CRDC RDF2050104) to replace recrystallization, improving yield and scalability .

Methodological Best Practices

- Data Validation : Always cross-reference spectral (NMR, FTIR) and crystallographic data to address outliers .

- Ethical Standards : Follow APA guidelines for data reporting and reproducibility, including detailed experimental protocols and raw data archiving .

- Contradiction Analysis : Adopt interdisciplinary frameworks (e.g., combining computational predictions with iterative lab testing) to resolve conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。